molecular formula C13H17NO3 B13483652 Tert-butyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate

Tert-butyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate

Cat. No.: B13483652
M. Wt: 235.28 g/mol
InChI Key: OBZCBVJXVUTQII-UHFFFAOYSA-N
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Description

Tert-butyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a chemical compound that belongs to the class of oxazines Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a substituted aniline with an appropriate ester in the presence of a catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Tert-butyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Tert-butyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is unique due to its specific tert-butyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

tert-butyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(15)11-8-14-9-6-4-5-7-10(9)16-11/h4-7,11,14H,8H2,1-3H3

InChI Key

OBZCBVJXVUTQII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CNC2=CC=CC=C2O1

Origin of Product

United States

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